molecular formula C8H14N2O2 B13256291 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13256291
M. Wt: 170.21 g/mol
InChI Key: HDTINWJCIDYFPP-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H14N2O2 It is a derivative of cyclopropane and piperazine, featuring a cyclopropane ring attached to a piperazine moiety through a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with piperazine under suitable conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and bases like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopropane ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted products with different nucleophiles attached to the piperazine ring.

Scientific Research Applications

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylcarbonyl)piperazine
  • 1-(Cyclopropylmethyl)piperazine
  • 1-(Cyclopropylmethyl)piperazine hydrochloride

Uniqueness

1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context of its use .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-piperazin-1-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c11-7(12)8(1-2-8)10-5-3-9-4-6-10/h9H,1-6H2,(H,11,12)

InChI Key

HDTINWJCIDYFPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)N2CCNCC2

Origin of Product

United States

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